molecular formula C14H20N6 B12716553 Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- CAS No. 158553-44-7

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-

Cat. No.: B12716553
CAS No.: 158553-44-7
M. Wt: 272.35 g/mol
InChI Key: BYSXQUWRZJLWPH-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- is a complex organic compound that features a benzenamine core substituted with a piperidine and tetrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrazole moieties are known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- is unique due to the combination of the benzenamine, piperidine, and tetrazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

158553-44-7

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

4-[2-(2-piperidin-1-ylethyl)tetrazol-5-yl]aniline

InChI

InChI=1S/C14H20N6/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19/h4-7H,1-3,8-11,15H2

InChI Key

BYSXQUWRZJLWPH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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